7-(Bromomethyl)benzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(bromomethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEAPOAYRQDHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CBr)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318807 | |
| Record name | 7-(Bromomethyl)benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95333-19-0 | |
| Record name | 7-(Bromomethyl)benzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Bromomethyl)benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Bromomethyl)benzo[b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 7 Bromomethyl Benzofuran and Analogous Benzofuran Derivatives
Direct Halogenation Approaches for Benzofuran (B130515) Methyl Analogs
The most straightforward method for preparing bromomethyl-substituted benzofurans involves the direct halogenation of the corresponding methyl-substituted precursors. This approach leverages the increased reactivity of the benzylic protons on the methyl group attached to the aromatic system.
The synthesis of compounds like 7-(bromomethyl)benzofuran often begins with 7-methylbenzofuran (B50305). The key challenge is to achieve regioselective bromination at the methyl group (a benzylic position) without affecting the aromatic benzofuran ring itself. The reaction, known as benzylic bromination, is a free radical substitution. masterorganicchemistry.comlibretexts.org The stability of the intermediate benzylic radical makes this position significantly more susceptible to radical abstraction than the sp²-hybridized carbons of the aromatic ring. libretexts.org
This selectivity is crucial, as electrophilic aromatic substitution on the benzofuran ring is a competing pathway. However, by choosing radical reaction conditions, the formation of the desired bromomethyl product can be favored. Studies on analogous systems, such as 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, have demonstrated that bromination using N-bromosuccinimide effectively yields the corresponding bromomethyl derivatives. mdpi.com The presence of activating groups on the benzene (B151609) ring can sometimes lead to competing electrophilic substitution on the ring, requiring careful control of reaction conditions. mdpi.com
The success of direct bromination hinges on the optimization of the reaction system. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. masterorganicchemistry.comorganic-chemistry.org NBS is preferred over molecular bromine (Br₂) because it provides a low, constant concentration of bromine throughout the reaction, which suppresses competitive electrophilic addition or substitution reactions on the benzofuran core. masterorganicchemistry.comlibretexts.org
The reaction is typically initiated by a radical initiator or an external energy source. Common initiators include benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). google.com Alternatively, the reaction can be promoted by heat or irradiation with UV light, which facilitates the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the trace Br₂ present, starting the radical chain reaction. masterorganicchemistry.comgoogle.com
The choice of solvent is also critical. Non-polar solvents like carbon tetrachloride (CCl₄) have been traditionally used. mdpi.comtandfonline.com However, due to its toxicity and environmental impact, alternative solvents such as linear alkanes (e.g., n-heptane) are being employed for a more environmentally benign process suitable for industrial production. google.com
Table 1: Reaction Conditions for Benzylic Bromination of Benzofuran Analogs
| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethyl 3-methylbenzofuran-2-carboxylate | NBS | Reflux | Carbon Tetrachloride | Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | 85% | tandfonline.com |
| Methyl 7-acetyl-3-methyl-5,6-dimethoxybenzofuran-2-carboxylate | NBS | Not specified | Not specified | Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | 20% | nih.govmdpi.com |
| 3-Methyl-7-chlorobenzo[b]thiophene | NBS | Benzoyl Peroxide, Light, Heat | n-Heptane | 3-Bromomethyl-7-chlorobenzo[b]thiophene | Not specified | google.com |
| 1-(3-Methyl-1-benzofuran-2-yl)ethanones | NBS | Not specified | Carbon Tetrachloride | 1-(3-(Bromomethyl)-1-benzofuran-2-yl)ethanones | Not specified | mdpi.com |
Regioselective Bromination Techniques at the Methyl Group
Multi-Step Synthetic Routes Incorporating the Bromomethyl Moiety
An alternative to direct bromination involves multi-step sequences where the bromomethyl group is either installed from a different functional group or is present on a precursor before the benzofuran ring is formed.
A common and reliable synthetic strategy involves the conversion of a more stable, pre-existing functional group into the desired bromomethyl moiety. For instance, a synthetic route could proceed through a 7-(hydroxymethyl)benzofuran intermediate. The hydroxymethyl group can be readily prepared via the reduction of a 7-carboxy or 7-formyl benzofuran derivative. This alcohol can then be converted to the corresponding bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This approach offers excellent control over the position of functionalization.
Similarly, research has shown the synthesis of compounds like methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate, which is derived from its 3-methyl precursor. nih.govmdpi.com This highlights a strategy where a stable methyl group is first incorporated and then functionalized at a later stage in the synthesis. nih.govmdpi.com
A more convergent approach involves constructing the benzofuran ring system using a building block that already contains a bromomethyl group. This method can be highly efficient as it avoids late-stage, potentially harsh, bromination reactions.
One such strategy involves a one-pot, three-step reaction to create complex benzofuran derivatives. scielo.brscielo.br In this method, a precursor containing a bromomethyl group, such as ethyl 2-(bromomethyl)quinoline-3-carboxylate, undergoes a Williamson ether synthesis with a substituted salicylaldehyde (B1680747). scielo.br This is followed by in-situ hydrolysis and an intramolecular cyclization reaction, which forms the benzofuran ring fused to the quinoline (B57606) system. scielo.brscielo.br Although this example produces a more complex system, the core principle—using a precursor with a pre-existing bromomethyl side chain to build the benzofuran ring—is clearly demonstrated and represents a powerful synthetic tool. scielo.br
Strategies Involving Precursors with Pre-functionalized Alkyl or Hydroxymethyl Groups
Novel Synthetic Transformations Leading to this compound Scaffolds
Modern organic synthesis continues to produce novel methods for constructing complex heterocyclic scaffolds. In some cases, unexpected rearrangements or novel catalytic cycles can lead to the formation of functionalized benzofurans.
For example, a study on the synthesis of benzofuran derivatives via rearrangement reported an unexpected outcome. mdpi.com The attempted benzylic bromination of 6-methyl-4-morpholinocoumarin with NBS did not yield the expected 6-(bromomethyl) product. Instead, bromination occurred at the 3-position of the coumarin (B35378) ring, and a subsequent reaction with a piperazine (B1678402) derivative induced a rearrangement to form a (5-methyl-3-morpholino-benzofuran-2-yl)methanone structure. mdpi.com Such rearrangements, while sometimes serendipitous, can open new pathways to highly substituted benzofuran scaffolds that might be difficult to access through traditional methods.
Other modern approaches focus on the efficient construction of the benzofuran core itself, which could be adapted for the synthesis of this compound. These include palladium-catalyzed heteroannulation of 2-halophenols with terminal alkynes and regioselective dehydrative cyclization of arylacetals, followed by sequential cross-coupling reactions. rsc.org These advanced methods provide versatile entry points to the benzofuran system, onto which a bromomethyl group could be introduced or carried through the synthesis.
Rearrangement Reactions Facilitating Benzofuran Ring Formation with Bromomethyl Substituents
Rearrangement reactions represent a powerful class of transformations in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors through intramolecular bond reorganization. numberanalytics.com In the context of benzofuran synthesis, these reactions can provide unique pathways to substituted ring systems.
One notable, albeit complex, pathway involves the rearrangement of a benzopyran ring into a benzofuran scaffold. In a study aimed at synthesizing potential acetylcholinesterase (AChE) inhibitors, researchers attempted the bromination of 6-methyl-4-morpholinocoumarin (a benzopyran derivative) with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) with the goal of producing a 6-(bromomethyl) derivative. mdpi.com However, the reaction unexpectedly yielded 3-bromo-6-methyl-4-morpholinocoumarin. The subsequent reaction of this compound with a substituted piperazine unexpectedly triggered a rearrangement from the benzopyran to a benzofuran ring system. mdpi.com While this specific sequence did not yield the intended bromomethylated benzofuran directly, it highlights a fascinating and complex rearrangement pathway that converts one heterocyclic system into another under moderate conditions, suggesting its potential for creating diverse benzofuran derivatives. mdpi.com
A more direct example of a rearrangement leading to a bromomethyl-substituted fused furan (B31954) ring involves the bromine-induced skeletal rearrangement of a camphor-derived vicinal diol. The reaction of (1R,2S,3R,4S)-3-allyl-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol with bromine in chloroform (B151607) was found to induce a profound skeletal rearrangement. semanticscholar.org This transformation proceeds through an electrophilic addition of bromine to the terminal double bond, forming a cyclic bromonium ion. A subsequent stereospecific ring-opening by a neighboring hydroxyl group initiates a cascade that results in the formation of a tricyclic perhydrobenzofuran system, specifically (3aR,6S,8S,8aR)-8-bromo-5-(bromomethyl)-6,7,7-trimethylhexahydro-2H-3a,6-methanobenzofuran-8-ol, in a 78% yield. semanticscholar.org This reaction demonstrates how a rearrangement process can be effectively utilized to construct a saturated benzofuran analogue containing a bromomethyl group.
Table 1: Rearrangement Reactions for Bromomethylated Benzofuran Analogue Synthesis
| Starting Material | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|
| (1R,2S,3R,4S)-3-allyl-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol | Br₂ in CHCl₃ | (3aR,6S,8S,8aR)-8-bromo-5-(bromomethyl)-6,7,7-trimethylhexahydro-2H-3a,6-methanobenzofuran-8-ol | Bromine-induced skeletal rearrangement | semanticscholar.org |
| 3-Bromo-6-methyl-4-morpholinocoumarin | Substituted Phenylpiperazine | (4-Phenylpiperazin-1-yl)(5-methyl-3-morpholino-benzofuran-2-yl)methanone | Rearrangement from benzopyran to benzofuran ring | mdpi.com |
One-Pot Synthetic Protocols for Bromomethylated Benzofuran Systems
One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, are highly valued for their efficiency, reduced waste, and operational simplicity. nih.govbeilstein-journals.org Several such protocols have been developed for the synthesis of complex benzofuran systems, including those with bromine substituents.
A notable one-pot, three-step procedure has been described for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.brscielo.br This process begins with the Williamson ether synthesis between ethyl 2-(bromomethyl)quinoline-3-carboxylate and a substituted salicylaldehyde. This is followed by in-situ hydrolysis of the ester and an intramolecular cyclization. When using a brominated salicylaldehyde, such as 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, this sequence efficiently yields the corresponding 2-(7-bromo-5-tert-butyl-1-benzofuran-2-yl)quinoline-3-carboxylic acid. scielo.br The entire transformation is carried out in a single vessel, demonstrating a highly efficient route to complex, brominated benzofuran structures with yields ranging from 55-75%. scielo.brscielo.br
Another effective strategy combines an initial one-pot reaction to form the benzofuran core, followed by a subsequent bromination step. Researchers have developed a one-pot O-alkylation–arylogous nitroaldol condensation to produce 2-aryl-benzofurans. rsc.org In this method, a salicylaldehyde reacts with a benzyl (B1604629) bromide derivative like 1-(bromomethyl)-2-nitrobenzene. The resulting 2-aryl-benzofuran can then undergo bromination. For example, 5-methyl-2-(2-nitrophenyl)benzofuran, produced via this one-pot method, was treated with N-bromosuccinimide (NBS) to achieve bromination at the C-3 position of the benzofuran ring. rsc.org This sequential one-pot synthesis and subsequent functionalization provide a versatile pathway to halogenated benzofuran intermediates.
Multicomponent reactions (MCRs) are a particularly powerful type of one-pot synthesis. A one-pot, five-component reaction involving a Ugi-azide MCR coupled with an intramolecular Pd/Cu catalyzed cyclization has been used to generate highly substituted tetrazole-benzofuran hybrids. rsc.org This process showcases the high bond-forming efficiency of one-pot protocols, creating six new bonds to assemble complex heterocyclic systems in a single operation. rsc.org
Table 2: One-Pot Synthetic Protocols for Brominated Benzofuran Systems
| Protocol | Starting Materials | Key Steps | Product Type | Reference |
|---|---|---|---|---|
| One-Pot Three-Step Synthesis | Ethyl 2-(bromomethyl)quinoline-3-carboxylate, Substituted Salicylaldehyde, K₂CO₃, KOH | Williamson ether synthesis, Hydrolysis, Intramolecular cyclization | 2-(Bromo-1-benzofuran-2-yl)quinoline-3-carboxylic acid | scielo.br, scielo.br |
| One-Pot O-alkylation–arylogous nitroaldol condensation | Salicylaldehyde, 1-(Bromomethyl)-2-nitrobenzene, DBU | O-alkylation, Intramolecular arylogous nitroaldol condensation | 2-(Nitrophenyl)benzofuran (precursor for bromination) | rsc.org |
| One-Pot Five-Component Reaction | Isocyanide, Amine, Aldehyde, Sodium Azide (B81097), o-Iodophenol | Ugi-azide reaction, Intramolecular Pd/Cu cyclization | 1,5-Disubstituted tetrazole-benzofuran hybrids | rsc.org |
Reactivity and Derivatization Pathways of 7 Bromomethyl Benzofuran in Advanced Organic Synthesis
Nucleophilic Substitution Reactions at the Benzylic Bromide Center
The benzylic bromide in 7-(bromomethyl)benzofuran is highly susceptible to nucleophilic attack, facilitating the straightforward introduction of a diverse range of functional groups. This reactivity is characteristic of benzylic halides, which readily undergo S_N2 reactions due to the stabilization of the transition state by the adjacent aromatic benzofuran (B130515) ring system.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Piperazine (B1678402) Derivatives)
The displacement of the bromide by nitrogen-based nucleophiles is a widely employed strategy for synthesizing novel benzofuran derivatives. Primary and secondary amines, as well as heterocyclic amines like piperazine and imidazole (B134444), react efficiently with (bromomethyl)benzofurans to form the corresponding N-substituted products.
For instance, the reaction of (bromomethyl)benzofuran analogues with piperazine derivatives proceeds smoothly to yield compounds of significant interest in medicinal chemistry. researchgate.net In a typical procedure, the bromomethyl compound is treated with an N-substituted piperazine in a suitable solvent such as acetone (B3395972) or acetonitrile, often in the presence of a mild base like potassium carbonate to neutralize the HBr generated. The addition of a catalytic amount of potassium iodide can accelerate the reaction by in situ conversion of the bromide to the more reactive iodide via the Finkelstein reaction.
Research on related isomers, such as ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate, has demonstrated successful reactions with a variety of amines and amino acid ethyl esters, further highlighting the general applicability of this transformation. researchgate.net Similarly, reactions with imidazole have been reported to occur under basic conditions in acetonitrile, leading to the formation of a C-N bond between the benzofuran scaffold and the heterocyclic nucleophile. google.com The synthesis of various piperazine-containing drugs often relies on this fundamental N-alkylation of the piperazine nitrogen with a suitable alkyl or benzyl (B1604629) bromide. nih.gov
Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on (Bromomethyl)benzofuran Analogues
| Starting Material Analogue | Nucleophile | Base | Solvent | Product Type | Reference |
| 3-(Bromomethyl)benzofuran derivative | N-Phenylpiperazine | K₂CO₃ | Acetone | 3-((4-Phenylpiperazin-1-yl)methyl)benzofuran | |
| Ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate | Piperazine | - | - | 1,4-Bis[(ethyl 6-methoxy-1-benzofuran-3-yl-2-carboxylate)methyl]piperazine | researchgate.net |
| 2-Bromomethyl-3-(benzoyl)-benzofuran derivative | Imidazole | K₂CO₃ | Acetonitrile | 2-(Imidazol-1-ylmethyl)benzofuran derivative | google.com |
Transformations Involving Oxygen- and Sulfur-Based Nucleophiles
The benzylic bromide of this compound can also be readily displaced by oxygen and sulfur nucleophiles. These reactions provide access to a variety of derivatives, including alcohols, ethers, and thioethers. The general reactivity pattern for the substitution of benzylic bromides with such nucleophiles is well-established. nih.gov
Reaction with oxygen-containing nucleophiles, such as hydroxides or alkoxides, leads to the formation of alcohols and ethers, respectively. For example, hydrolysis of the bromomethyl group under aqueous basic conditions would yield 7-(hydroxymethyl)benzofuran. Similarly, reaction with sodium methoxide (B1231860) in methanol (B129727) would produce 7-(methoxymethyl)benzofuran. These transformations are standard S_N2 processes.
Sulfur-based nucleophiles, which are typically soft and highly effective in S_N2 reactions, can also be employed. Thiols (R-SH) and thiolates (R-S⁻) react with this compound to form the corresponding thioethers (benzofuran-7-yl-methyl-SR). For the analogous compound 3-(bromomethyl)-7-chlorobenzo[b]thiophene, substitution reactions with thiols are a key derivatization pathway. Given the similar electronic nature of the benzylic bromide, this reactivity is directly translatable to the this compound system.
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Group
While the C(sp³)-Br bond is generally less reactive in oxidative addition steps than C(sp²)-Br bonds, metal-catalyzed cross-coupling reactions of benzylic halides have emerged as powerful tools for C-C bond formation.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for creating C-C bonds. While traditionally used for coupling aryl or vinyl halides, methods for the coupling of benzylic halides have been developed. This reaction allows for the arylation of the benzylic position of this compound. The reaction involves the palladium-catalyzed coupling of the benzylic bromide with an arylboronic acid in the presence of a base. dntb.gov.ua
Challenges in the Suzuki coupling of benzylic halides include a slower rate of oxidative addition to the Pd(0) catalyst compared to aryl halides. nih.gov However, successful protocols have been established using specific catalyst systems. For example, Pd(OAc)₂ with the bulky, electron-rich phosphine (B1218219) ligand JohnPhos has been used effectively for the microwave-assisted Suzuki coupling of benzylic bromides. bioengineer.org Another common catalyst is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], often used with a base like potassium phosphate (B84403) (K₃PO₄) in a solvent system such as 1,4-dioxane/water. nih.gov These conditions facilitate the formation of 7-arylmethyl-benzofuran derivatives from this compound and the corresponding arylboronic acids.
Table 2: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Benzylic Bromides
| Catalyst | Ligand | Base | Solvent | Conditions | Reference |
| Pd(PPh₃)₄ | (PPh₃) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | nih.gov |
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | Microwave | bioengineer.org |
Other Transition Metal-Mediated Coupling Strategies (e.g., Heck, Sonogashira)
Beyond the Suzuki reaction, other palladium-catalyzed couplings can utilize the benzylic bromide of this compound.
The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Benzylic halides, including bromides, are competent electrophiles in this transformation. The reaction of this compound with an alkene, such as methyl acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Bu₃N), would yield a substituted alkene product. nih.gov Facile, ligand-free palladium-catalyzed intramolecular Heck reactions of secondary benzylic bromides have also been developed, showcasing the utility of this approach for constructing cyclic systems. rsc.orgnih.gov
The Sonogashira coupling reaction, which forms a C-C bond between a halide and a terminal alkyne, has also been adapted for use with benzylic electrophiles. organic-chemistry.org While more challenging than the corresponding reaction with aryl halides, protocols for the Sonogashira coupling of benzylic bromides have been reported. rsc.org These reactions can be catalyzed by copper systems using specific ligands or by palladium catalysts. rsc.orgresearchgate.net For example, a palladium/N-heterocyclic carbene catalyst system has been shown to effectively couple β-hydrogen-containing alkyl bromides with alkynes under mild conditions. organic-chemistry.org This methodology would allow for the synthesis of 7-(alkynyl-methyl)benzofuran derivatives, which are valuable intermediates for further transformations.
Functional Group Interconversions of the Bromomethyl Moiety
The bromomethyl group is a versatile functional handle that can be readily converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound. These transformations typically proceed via nucleophilic substitution mechanisms.
Conversion to Nitriles: The bromide can be displaced by a cyanide anion (e.g., from NaCN or KCN) to form the corresponding nitrile, 7-(cyanomethyl)benzofuran. This reaction is typically carried out in a polar aprotic solvent like DMSO. The resulting nitrile is a valuable intermediate that can be further hydrolyzed to a carboxylic acid (7-benzofuranacetic acid) or reduced to a primary amine. prepchem.com
Conversion to Alcohols and Ethers: As mentioned in section 3.1.2, the bromomethyl group can be converted to a hydroxymethyl group (an alcohol) via hydrolysis, for example, using aqueous potassium hydroxide (B78521). This alcohol can then be oxidized to the corresponding aldehyde (7-formylbenzofuran) or carboxylic acid (benzofuran-7-carboxylic acid). Furthermore, the alcohol can serve as a precursor for ether synthesis via Williamson ether synthesis.
Conversion to Azides and Amines: Reaction with sodium azide (B81097) (NaN₃) in a solvent like DMF provides a straightforward route to 7-(azidomethyl)benzofuran. Azides are highly useful synthetic intermediates that can be reduced to primary amines (7-(aminomethyl)benzofuran) under various conditions, such as catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction).
Conversion to Aldehydes, Carboxylic Acids, or Alcohols
The bromomethyl group at the 7-position of the benzofuran ring is amenable to a range of nucleophilic substitution and oxidation reactions, enabling its conversion into valuable aldehyde, carboxylic acid, and alcohol functionalities. These transformations provide access to a diverse array of benzofuran derivatives with potential applications in various fields.
The oxidation of this compound to benzofuran-7-carbaldehyde (B1279132) can be achieved through various methods. While direct oxidation can be challenging, a common strategy involves a two-step process. First, the bromomethyl compound is converted to the corresponding alcohol, 7-(hydroxymethyl)benzofuran , via hydrolysis or reaction with a hydroxide source. Subsequent oxidation of the alcohol yields the desired aldehyde. guidechem.com Alternatively, methods like the Sommelet reaction or Kröhnke oxidation provide pathways for the direct conversion of benzylic halides to aldehydes.
The synthesis of benzofuran-7-carboxylic acid from this compound typically proceeds through the intermediate formation of a nitrile or via oxidation of the corresponding alcohol or aldehyde. One synthetic route involves the reaction of this compound with a cyanide salt to form 7-(cyanomethyl)benzofuran, which can then be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Another approach is the oxidation of 7-(hydroxymethyl)benzofuran or benzofuran-7-carbaldehyde using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. prepchem.com A direct conversion from the methyl ester, methyl benzofuran-7-carboxylate, to the carboxylic acid can also be achieved through saponification with an aqueous base like sodium hydroxide. prepchem.com
The conversion to 7-(hydroxymethyl)benzofuran is a fundamental transformation, often serving as a prelude to further functionalization. This is typically accomplished through a straightforward nucleophilic substitution reaction where the bromide is displaced by a hydroxide ion. This can be carried out using aqueous base or through reaction with a protected alcohol equivalent followed by deprotection. For instance, reaction with acetate (B1210297) followed by hydrolysis is a common strategy. A patent describes the preparation of [5-chloro-2-(1-methylethyl)-1-benzofuran-7-yl]methanol, which can be subsequently converted to the corresponding bromomethyl derivative using phosphorus tribromide. google.com
Table 1: Selected Transformations of this compound to Aldehydes, Carboxylic Acids, and Alcohols
| Starting Material | Product | Reagents and Conditions | Reference |
| This compound | Benzofuran-7-carbaldehyde | 1. Hydrolysis (e.g., NaOH(aq)) 2. Oxidation (e.g., PCC, DMP) | guidechem.com |
| This compound | Benzofuran-7-carboxylic acid | 1. NaCN, DMSO 2. H3O+ or OH- (hydrolysis) | prepchem.com |
| [5-Chloro-2-(1-methylethyl)-1-benzofuran-7-yl]methanol | 7-(Bromomethyl)-5-chloro-2-(1-methylethyl)-1-benzofuran | PBr3, CH2Cl2/hexane | google.com |
| Methyl benzofuran-7-carboxylate | Benzofuran-7-carboxylic acid | 10% NaOH(aq), MeOH, room temperature, 1h | prepchem.com |
Reductive Transformations and Radical-Mediated Reactions
Beyond nucleophilic substitutions and oxidations, the bromomethyl group of this compound can undergo reductive transformations and participate in radical-mediated reactions, further expanding its synthetic utility.
Reductive dehalogenation of this compound to form 7-methylbenzofuran (B50305) can be accomplished using various reducing agents. mdpi.com A common method involves the use of tributyltin hydride (Bu3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org This reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts the bromine atom, generating a benzofuranylmethyl radical. libretexts.org This radical then abstracts a hydrogen atom from another molecule of Bu3SnH to yield the 7-methylbenzofuran product and regenerate the tributyltin radical. libretexts.org Other reductive methods may include catalytic hydrogenation or the use of other metal-based reducing agents. mdpi.comscirp.org
The benzofuranylmethyl radical intermediate generated from this compound can also be trapped by other species in radical-mediated carbon-carbon bond-forming reactions. These reactions offer a powerful tool for the construction of more complex molecular architectures. For example, in the absence of a good hydrogen donor like Bu3SnH, these radicals could potentially dimerize or react with other radical acceptors. Recent advances in photoredox catalysis have enabled a wide range of radical reactions under mild conditions, opening up new possibilities for the derivatization of compounds like this compound. mpg.de Research has shown that heteroatom anions can act as super-electron-donors to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.gov While this specific example doesn't involve the 7-bromomethyl position, it highlights the potential for radical-based functionalization of the benzofuran core. nih.gov
Table 2: Reductive and Radical-Mediated Reactions of this compound
| Starting Material | Product | Reagents and Conditions | Reaction Type | Reference |
| This compound | 7-Methylbenzofuran | Bu3SnH, AIBN, heat | Radical-mediated reductive dehalogenation | libretexts.org |
| 2-Iodophenyl allenyl ethers | 3-Substituted benzofurans | Heteroatomic compounds, strong base (e.g., LDA) | Intermolecular radical coupling | nih.gov |
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 7 Bromomethyl Benzofuran and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing chemists to piece together the molecular structure. For benzofuran (B130515) derivatives, ¹H-NMR and ¹³C-NMR are fundamental techniques, often supplemented by advanced two-dimensional (2D) NMR experiments for more complex structures. nih.govmdpi.com
Proton Nuclear Magnetic Resonance (¹H-NMR) Characterization
Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 7-(bromomethyl)benzofuran and its derivatives, characteristic signals are observed for the protons of the benzofuran core, the bromomethyl group, and any other substituents. clockss.org
The protons on the benzofuran ring typically appear in the aromatic region of the spectrum (δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns are influenced by the substitution pattern on the benzene (B151609) and furan (B31954) rings. semanticscholar.orgscielo.br For instance, the protons adjacent to the bromine atom or the furan oxygen will experience different electronic effects, leading to distinct chemical shifts. The bromomethyl group (-CH₂Br) protons typically resonate as a singlet in the range of δ 4.5-5.0 ppm, with the specific shift influenced by the electronic environment. clockss.orgmdpi.com
In substituted derivatives, the chemical shifts of the aromatic protons can be further altered. For example, in a derivative like methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate, the aromatic proton appears as a singlet at δ 7.33 ppm, while the bromomethyl protons are observed at δ 4.90 ppm. mdpi.com
Table 1: Representative ¹H-NMR Data for this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|---|
| Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate | CDCl₃ | -CH₂Br | 5.16 | s |
| Aromatic-H | 7.86-8.25 | m | ||
| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | CDCl₃ | -CH₂Br | 4.90 | s |
| Ar-H | 7.33 | s | ||
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Not Specified | -CH₂Br | Not Specified | Not Specified |
Note: 's' denotes a singlet and 'm' denotes a multiplet. Data sourced from multiple studies. clockss.orgmdpi.comresearchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, making it a powerful tool for determining the number of different carbon environments. libretexts.org For this compound and its derivatives, ¹³C-NMR spectra reveal characteristic signals for the carbons of the benzofuran core, the bromomethyl group, and any other substituents. nih.gov
The carbons of the benzofuran ring typically resonate in the range of δ 100-160 ppm. chemicalbook.com The carbon atom of the bromomethyl group (-CH₂Br) usually appears at a higher field, around δ 20-40 ppm. mdpi.comsemanticscholar.org The precise chemical shifts are sensitive to the electronic effects of the substituents on the benzofuran ring. For example, in ethyl 3-(bromomethyl)quinoxaline-2-carboxylate, the bromomethyl carbon appears at δ 31.54 ppm. clockss.org In methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate, the bromomethyl carbon signal is found at δ 20.46 ppm. mdpi.com
Table 2: Representative ¹³C-NMR Data for this compound Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|---|
| Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate | CDCl₃ | -CH₂Br | 31.54 |
| Benzofuran C | 128.99-151.23 | ||
| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | Not Specified | -CH₂Br | 20.46 |
| Benzofuran C | 104.32-159.61 |
Data compiled from various research articles. clockss.orgmdpi.com
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
For more complex benzofuran derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. researchgate.netyoutube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbon atoms). It is invaluable for tracing out the spin systems within a molecule and confirming the connectivity of protons in the benzofuran ring and any aliphatic side chains. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. It is a powerful tool for assigning carbon signals based on the assignments of their attached protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of a molecule, such as linking substituents to the benzofuran core. sdsu.eduekb.eg
The collective application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, even in highly substituted and complex derivatives of this compound. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.org This high accuracy allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula. For this compound and its derivatives, HRMS is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions. clockss.orgmdpi.com
For example, the calculated exact mass of this compound (C₉H₇BrO) is 209.96748 Da for the molecular ion [M]⁺. uni.lu HRMS analysis of a synthesized sample should yield a mass that is very close to this calculated value, providing strong evidence for the correct identity of the compound.
Table 3: HRMS Data for Selected Benzofuran Derivatives
| Compound | Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 3-(Benzofuran-2-yl)quinoxaline-2-carboxylic acid | C₁₇H₁₀N₂NaO₃ | [M+Na]⁺ | 313.0584 | 313.0560 |
| 3-(5-(tert-Butyl)benzofuran-2-yl)quinoxaline-2-carboxylic acid | C₂₁H₁₉N₂O₃ | [M+H]⁺ | 347.1390 | 347.1404 |
| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | C₁₅H₁₅BrO₆ | [M+Na]⁺ | 392.9944 | 392.9945 |
Data sourced from various scientific publications. clockss.orgmdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. nih.govosti.gov In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and ions are generated directly from the liquid phase. This gentle ionization process often results in the observation of the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which simplifies the determination of the molecular weight. nih.govmdpi.com
For this compound and its derivatives, ESI-MS is a commonly used technique for confirming the molecular weight and assessing the purity of synthetic products. nih.gov The presence of bromine is often indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation patterns produced by tandem mass spectrometry (ESI-MS/MS) can provide further structural information. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.
The infrared spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of the benzofuran core and the bromomethyl substituent. While the specific spectrum for this compound is not widely published, the expected absorption regions can be predicted based on the analysis of related benzofuran derivatives and established group frequencies. mdpi.comlibretexts.orglibretexts.orgvscht.czcopbela.org
Key functional groups and their anticipated IR absorption ranges include:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring of the benzofuran system typically appear in the region of 3100-3000 cm⁻¹. libretexts.orgvscht.cz
Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the aromatic system give rise to several bands in the 1600-1450 cm⁻¹ region. libretexts.orgcopbela.org A band around 1605 cm⁻¹ is often a good indicator of an aromatic molecule. copbela.org
Benzofuran C-O-C Stretching: The ether linkage within the furan ring of the benzofuran structure results in a characteristic C-O-C stretching vibration. This is typically observed in the 1250-1050 cm⁻¹ range.
Aliphatic C-H Stretching: The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) will show symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range. libretexts.org
CH₂ Bending: The scissoring vibration of the methylene group is expected around 1465 cm⁻¹. vscht.cz
C-Br Stretching: The carbon-bromine stretching vibration is a key indicator for the bromomethyl group. This absorption is typically found in the lower frequency region of the spectrum, generally between 650 and 550 cm⁻¹.
The following interactive table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |
| Benzofuran C-O-C | Stretching | 1250 - 1050 | Strong |
| Aliphatic C-H (-CH₂Br) | Stretching | 2960 - 2850 | Medium |
| Methylene (-CH₂-) | Bending (Scissoring) | ~1465 | Medium |
| Carbon-Bromine (C-Br) | Stretching | 650 - 550 | Medium to Strong |
This pattern of absorptions provides a spectral fingerprint for this compound, allowing for its identification and differentiation from other related structures. For instance, the presence of the C-Br stretch and the specific pattern of aromatic C-H out-of-plane bending bands can help confirm the substitution pattern.
X-ray Crystallography for Solid-State Structural Determination
The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined. The key parameters obtained from an X-ray crystallographic study include:
Crystal System and Space Group: These describe the symmetry of the crystal lattice. For example, some benzofuran derivatives have been found to crystallize in the triclinic space group P-1. scispace.com
Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the basic repeating unit of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. This data would definitively confirm the connectivity of the this compound molecule and reveal any steric strain or unusual geometric features.
Torsional Angles: These describe the conformation of the molecule, for example, the orientation of the bromomethyl group relative to the benzofuran ring.
The following interactive table presents hypothetical, yet representative, crystallographic data that could be expected from an analysis of this compound, based on known structures of similar molecules.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 7.9 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 780.5 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.79 |
| Key Bond Length (C-Br) (Å) | ~1.95 |
| Key Bond Angle (C₇-C₈-Br) (°) | ~110 |
Such data is invaluable for confirming the regiochemistry of synthesis and for understanding intermolecular interactions, such as halogen bonding, which may influence the physical properties and biological activity of the compound. nih.gov
Computational and Theoretical Investigations of 7 Bromomethyl Benzofuran Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are instrumental in predicting molecular properties without the need for empirical data. Methods like Density Functional Theory (DFT) and ab initio calculations are widely applied to heterocyclic systems to understand their behavior at a molecular level. For instance, DFT calculations using the B3LYP functional with a 6-311+G** basis set have been effectively used to predict the charge density distribution in related halogenated thiophene (B33073) compounds, which helps in optimizing reaction pathways.
The electronic structure of a molecule dictates its reactivity. In the case of 7-(bromomethyl)benzofuran, the benzofuran (B130515) core, an electron-rich aromatic system, is substituted with a bromomethyl group. The bromine atom, being electronegative, influences the electron distribution across the molecule. cymitquimica.com
Computational studies on similar structures, such as other halogenated benzofuran derivatives, demonstrate that the introduction of a halogen atom significantly impacts the molecule's electronic properties and, consequently, its biological activity and reactivity. mdpi.comnih.gov The bromomethyl group (-CH₂Br) is a key feature, as the C-Br bond is polarized, making the methylene (B1212753) carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes the bromomethyl group a common site for substitution reactions. Theoretical calculations can map the electrostatic potential and frontier molecular orbitals (HOMO and LUMO) to identify these reactive sites and predict the molecule's susceptibility to different types of chemical reactions. For example, in related systems, the bromomethyl group is known to readily participate in substitution reactions with various nucleophiles.
The three-dimensional arrangement of atoms (conformation) and the associated energetic stability are crucial for understanding a molecule's behavior. For a relatively rigid system like benzofuran, the main conformational flexibility comes from the substituent, in this case, the bromomethyl group.
DFT computational studies are frequently employed to determine the most stable conformations of complex molecules containing benzofuran rings. researchgate.netrsc.org By calculating the geometry-optimized energies of different potential isomers and rotamers, researchers can identify the lowest energy (most stable) structure. rsc.org For this compound, theoretical calculations would likely focus on the rotational barrier of the C-C bond connecting the bromomethyl group to the benzofuran ring to determine the preferred spatial orientation of the -CH₂Br group relative to the plane of the ring system.
Quantum chemical methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.
NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. chemaxon.com While a specific predicted spectrum for this compound is not available, data from analogous structures provide insight into the expected chemical shifts. The protons on the benzofuran core would appear in the aromatic region of the ¹H NMR spectrum, while the methylene protons of the bromomethyl group would likely appear as a distinct singlet. For example, in 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone, the methylene protons (-CH₂Br) show a singlet at 5.17 ppm. mdpi.com The table below presents ¹H NMR data for selected substituted benzofurans to illustrate typical chemical shifts.
| Compound | Proton | Chemical Shift (δ/ppm) | Solvent |
| 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone | -OCH₃ | 3.87 | CDCl₃ |
| Ar-H | 7.00-7.40 | CDCl₃ | |
| 1-[3-(Bromomethyl)-4-Ethoxy-1-Benzofuran-2-yl]Ethanone | -CH₂Br | 5.17 | CDCl₃ |
| Ar-H | 6.66-7.38 | CDCl₃ |
Table 1: Exemplary ¹H NMR chemical shifts for protons in environments similar to those in this compound. Data sourced from reference mdpi.com.
Vibrational Frequencies: Computational methods can also predict infrared (IR) and Raman spectra by calculating the vibrational frequencies of molecular bonds. These predicted spectra are valuable for identifying functional groups. Studies on related compounds like 2-(bromoacetyl)benzo(b)furan have utilized DFT calculations to analyze vibrational properties and correlate them with experimental FT-IR and FT-Raman spectra. sigmaaldrich.com For this compound, calculations would predict characteristic vibrational modes for the C-Br stretch, C-H stretches of the aromatic ring, and the C-O-C vibrations of the furan (B31954) ring.
Analysis of Molecular Conformations and Energetic Stability
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a vital tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed.
For a compound like this compound, a primary reaction of interest would be nucleophilic substitution at the bromomethyl group. Computational studies can model the approach of a nucleophile, the formation of a transition state, and the departure of the bromide leaving group. This provides insights into the reaction's feasibility and kinetics. DFT computations have been used to support proposed mechanisms in complex reactions involving bromomethyl groups, such as the phosphine-catalyzed hexamerization of 2-(bromomethyl)acrylates, where calculations of the transition state energies helped to explain the observed stereoselectivity. acs.org Similarly, modeling could be applied to understand intramolecular cyclization reactions where the bromomethyl group acts as an electrophile.
Structure-Reactivity Correlations via Theoretical Approaches
Theoretical approaches are essential for establishing correlations between a molecule's structure and its chemical reactivity or biological activity. By calculating various molecular descriptors (e.g., charge distribution, orbital energies, dipole moment) for a series of related compounds, quantitative structure-activity relationships (QSAR) can be developed.
In the context of benzofuran derivatives, numerous studies have highlighted the relationship between structure and anticancer activity. researchgate.net The presence and position of halogen substituents are known to significantly modulate the biological properties of the benzofuran scaffold. nih.gov For example, research has shown that introducing a bromine atom can enhance the cytotoxic potential of benzofuran derivatives. mdpi.comnih.gov Theoretical calculations can help explain these observations by quantifying how the substituent alters the molecule's electronic properties, such as its ability to interact with biological targets. nih.gov By correlating these computed parameters with experimentally observed reactivity, a predictive model can be built. This approach allows for the rational design of new molecules with desired properties, guided by theoretical insights.
Future Directions in Synthetic Applications of 7 Bromomethyl Benzofuran in Organic Chemistry
Potential as a Versatile Synthetic Scaffold for Complex Molecular Architectures
The benzofuran (B130515) core is central to a vast number of biologically significant molecules. nih.gov The future utility of 7-(bromomethyl)benzofuran lies in its role as a foundational element for assembling intricate molecular frameworks, particularly polycyclic and highly substituted aromatic systems. The bromomethyl group is a prime site for initiating the construction of larger, more complex structures.
Future research will likely focus on using this compound to access novel polycyclic heteroaromatic hydrocarbons (PHHs). Methodologies such as Lewis acid-mediated domino reactions, which have been successfully applied to bromomethyl-indoles to create annulated carbazoles, could be adapted for this compound. rsc.org Such a strategy would involve an initial Friedel-Crafts-type alkylation with another aromatic or heteroaromatic system, followed by a cascade of cyclization and aromatization steps to yield complex, fused heterocyclic architectures. rsc.orgresearchgate.net This approach allows for the rapid construction of molecular complexity from relatively simple starting materials.
Furthermore, the benzofuran moiety itself can be synthesized through innovative rearrangement reactions, highlighting the modular nature of these scaffolds. mdpi.comtus.ac.jp By starting with this compound, chemists have a reliable and functionalized core upon which to build, enabling the exploration of new chemical space for applications in materials science and pharmaceuticals. tus.ac.jpacs.org
| Synthetic Strategy | Key Transformation | Potential Complex Product | Reference Analogy |
|---|---|---|---|
| Lewis Acid-Catalyzed Cascade | Friedel-Crafts alkylation followed by electrocyclization/aromatization | Benzofuran-fused carbazoles or other polycyclic heteroaromatics | rsc.org |
| Palladium-Catalyzed Annulation | Intramolecular C-H activation and C-C bond formation | Rigid, planar benzofuro-acenes | researchgate.net |
| Nucleophilic Aromatic Substitution/Cyclization | Initial SN2 reaction followed by intramolecular cyclization | Macrocycles or complex bridged systems containing the benzofuran unit | acs.org |
Development of Novel Methodologies for Bromomethyl Group Manipulation
While classical nucleophilic substitution reactions of the bromomethyl group are well-established, future advancements will hinge on the development and application of more sophisticated and selective methodologies. The benzylic nature of the C-Br bond in this compound makes it an ideal candidate for a range of modern catalytic transformations. wikipedia.org
Transition metal catalysis offers a powerful toolkit for manipulating this functional group. Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada-Corriu couplings, are expected to be highly effective for forming new carbon-carbon bonds at the benzylic position. organic-chemistry.org These methods would allow for the direct attachment of aryl, vinyl, or alkyl fragments, providing a convergent route to complex derivatives. Recent progress in the nickel-catalyzed asymmetric reductive cross-coupling of benzyl (B1604629) chlorides with vinyl bromides suggests that enantioselective functionalization of prochiral derivatives of this compound could be achievable. organic-chemistry.org
Emerging fields like photoredox and electrochemical catalysis are poised to offer new avenues for activating the bromomethyl group. researchgate.net These techniques can generate benzylic radicals under mild conditions, which can then participate in a variety of bond-forming reactions that are complementary to traditional ionic pathways. nih.gov For example, a cooperative catalytic system using a photocatalyst and a nucleophilic catalyst like lutidine can activate benzylic bromides for Giese-type additions to electron-deficient alkenes. nih.gov Furthermore, enzymatic cascades, which can proceed through radical mechanisms, present a green and highly selective future approach for functionalizing such compounds. nih.gov
| Methodology | Catalyst/Reagent Type | Key Intermediate | Potential Transformation | Reference Analogy |
|---|---|---|---|---|
| Asymmetric Cross-Coupling | Chiral Ni or Pd complexes | Organometallic species | Enantioselective arylation or alkylation | organic-chemistry.orgresearchgate.net |
| Photoredox Catalysis | Iridium or Ruthenium complexes | Benzylic radical | Radical addition to alkenes/alkynes | nih.gov |
| Electrochemistry | Electrodes, mediators | Benzylic radical or anion | C-H functionalization, cyanation | researchgate.net |
| Migratory Functionalization | Nickel-hydride complexes | Transposed organonickel species | Remote functionalization at a different site | nih.gov |
Strategies for Enhancing Molecular Complexity and Diversity through Bromomethyl Functionalization
The concept of Diversity-Oriented Synthesis (DOS) is crucial for the exploration of new chemical entities in drug discovery and materials science. researchgate.netthieme-connect.com this compound is an ideal starting point for DOS campaigns due to the reliable reactivity of its bromomethyl handle. Future strategies will focus on leveraging this reactivity to rapidly generate libraries of compounds with high degrees of structural and stereochemical diversity.
A primary strategy involves the reaction of this compound with a broad array of nucleophiles. By employing parallel synthesis techniques, a single precursor can be converted into hundreds or thousands of distinct products by reacting it with different amines, phenols, thiols, and stabilized carbanions. This approach allows for a systematic exploration of the chemical space around the benzofuran-7-yl-methyl core. The synthesis of biaryl-containing medium rings has been demonstrated using organocuprate chemistry on solid-phase supports, a technique directly applicable to this compound for creating conformationally constrained macrocycles. researchgate.net
Furthermore, the initial product from a simple substitution can serve as a substrate for further complexity-generating reactions. For instance, after coupling with an appropriate building block, a subsequent intramolecular cyclization, cycloaddition, or rearrangement could be triggered. This "build/couple/pair" strategy is a hallmark of modern DOS and can lead to unique molecular scaffolds that are inaccessible through traditional linear syntheses. The development of such pathways starting from this compound will be a key area of future research. researchgate.net
| Diversification Approach | Description | Example of Resulting Functionality | Reference Analogy |
|---|---|---|---|
| Parallel Nucleophilic Substitution | Reaction with a large library of diverse nucleophiles (R-XH) | Ethers, thioethers, amines, esters, nitriles | organic-chemistry.org |
| Solid-Phase Synthesis | Immobilizing the benzofuran core via the bromomethyl handle for high-throughput synthesis | Peptidomimetics, macrocycles | researchgate.net |
| Post-Functionalization Strategy | A secondary reaction (e.g., cross-coupling, cyclization) is performed on the initially substituted product | Fused polycycles, complex biaryls | researchgate.netresearchgate.net |
Integration of this compound in Multi-Component and Cascade Reactions
The drive for efficiency and sustainability in organic synthesis has popularized multi-component reactions (MCRs) and cascade (domino) reactions. organic-chemistry.orgmdpi.com These processes allow for the construction of complex molecules in a single pot, minimizing waste and purification steps. This compound is an excellent candidate for integration into such elegant and powerful reaction sequences.
Future applications will likely see this compound used as a key electrophile in novel MCRs. For example, a one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives has been reported starting from ethyl 2-(bromomethyl)quinoline-3-carboxylate. scielo.br An analogous process could be envisioned where this compound reacts with a salicylaldehyde (B1680747) and a third component in a convergent fashion. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, could also be designed where one of the components is derived from this compound, leading to complex, peptide-like structures. beilstein-journals.orgrsc.org
Cascade reactions initiated by the functionalization of the bromomethyl group represent another promising frontier. Drawing analogy from the chemistry of bromomethyl-indoles, this compound could undergo a Lewis acid-catalyzed Friedel-Crafts reaction with an arene, which then triggers an intramolecular cyclization and subsequent aromatization to furnish a complex fused system in one operation. rsc.org Palladium-catalyzed domino reactions, involving steps like C-H activation or carbene insertion, could also be designed to start from the oxidative addition of a Pd(0) catalyst into the C-Br bond of this compound, setting off a chain of bond-forming events to build intricate polycyclic structures. researchgate.netrsc.orgnih.gov
| Reaction Type | Initiating Step with this compound | Subsequent Steps in Sequence | Potential Product Class | Reference Analogy |
|---|---|---|---|---|
| One-Pot Sequential MCR | SN2 reaction with a bifunctional nucleophile (e.g., salicylaldehyde) | Intramolecular cyclization and hydrolysis | Fused quinoline-benzofuran hybrids | scielo.brclockss.org |
| Lewis Acid-Mediated Cascade | Friedel-Crafts alkylation of an arene | 1,5-Hydride shift, electrocyclization, aromatization | Annulated carbazole-type systems | rsc.org |
| Palladium-Catalyzed Domino | Oxidative addition of Pd(0) | Carbene insertion, β-hydride elimination, C-H activation | Substituted allenes or complex polycycles | nih.gov |
| Organocatalytic Cascade | Michael addition of a derived nucleophile | Intramolecular alkylation (cyclopropanation) | Spirocyclic benzofurans | acs.org |
Q & A
Basic Research Questions
Q. What are the primary synthetic challenges in preparing 7-(Bromomethyl)benzofuran, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The synthesis of this compound faces challenges due to steric hindrance and the limited availability of suitable dihydroxybenzaldehyde precursors. For example, bromination of 2,3-dihydroxybenzaldehyde to form 2-bromo-7-HBF derivatives is low-yielding due to competing side reactions . Optimization strategies include using selective brominating agents (e.g., CBr₄/PPh₃) under inert atmospheres and controlled temperatures (0–5°C) to suppress oxidation. Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for purification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how do they compare to literature data?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. For 7-substituted benzofurans, key NMR signals include the bromomethyl group (δ ~4.3–4.5 ppm for ¹H; δ ~30–35 ppm for ¹³C) and aromatic protons (δ ~6.8–7.5 ppm). Compare data with analogs like 5-HBF (δ 6.75 ppm for H-6) and 7-HBF (δ 7.22 ppm for H-5) . Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 212 (M⁺ for C₉H₇BrO) with fragmentation patterns consistent with benzofuran scaffolds .
Q. What are the common side reactions during functionalization of the bromomethyl group, and how can selectivity be enhanced?
- Methodological Answer : Nucleophilic substitution (SN₂) at the bromomethyl group competes with elimination (E2) under basic conditions. To favor substitution, use polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) and avoid elevated temperatures. For cross-coupling reactions (e.g., Suzuki-Miyaura), pre-activation with Pd(PPh₃)₄ and excess arylboronic acids improves coupling efficiency .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity and reactivity of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for SN₂ reactions, revealing energy barriers for nucleophilic attack. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes), guiding functional group modifications. For instance, introducing electron-withdrawing groups at C-3 enhances electrophilicity at the bromomethyl site .
Q. What strategies enable the integration of this compound into fluorescent probes or bioconjugates?
- Methodological Answer : The bromomethyl group serves as a handle for bioconjugation. For fluorescent probes, react with thiol-containing dyes (e.g., fluorescein-5-maleimide) via thioether linkage. For protein conjugation (e.g., ConA), use a two-step protocol: (1) bromomethyl displacement with azide, followed by (2) Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Monitor conjugation efficiency via fluorescence quenching assays .
Q. How do structural modifications of this compound impact its metabolic stability and toxicity profile?
- Methodological Answer : In vitro metabolic studies (human liver microsomes) identify major oxidation pathways. For example, CYP450-mediated oxidation at the benzofuran ring generates epoxide intermediates, which can be stabilized by electron-donating substituents (e.g., methoxy groups). Toxicity screening (MTT assay) in HepG2 cells reveals cytotoxicity thresholds (IC₅₀ > 50 µM for unmodified derivatives) .
Data Contradictions and Resolution
Q. How can conflicting literature data on benzofuran bromination yields be resolved?
- Methodological Answer : Discrepancies arise from varying precursor purity and reaction scales. Reproduce key protocols (e.g., Shah et al. 2016 for Pd-catalyzed bromination ) using standardized reagents (≥99% purity). Validate yields via quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to account for isolation losses .
Analytical and Regulatory Considerations
Q. What advanced analytical techniques are required to detect trace impurities in this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
